4-Cyano-2,5-difluorophenylacetic acid
Description
4-Cyano-2,5-difluorophenylacetic acid is a fluorinated aromatic compound featuring a phenylacetic acid backbone substituted with cyano (-CN) and fluorine (-F) groups at positions 4, 2, and 5, respectively. The electron-withdrawing cyano and fluorine substituents likely enhance its acidity and reactivity compared to non-substituted phenylacetic acids, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H5F2NO2 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
2-(4-cyano-2,5-difluorophenyl)acetic acid |
InChI |
InChI=1S/C9H5F2NO2/c10-7-2-6(4-12)8(11)1-5(7)3-9(13)14/h1-2H,3H2,(H,13,14) |
InChI Key |
RFTTZZZIURDXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C#N)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,5-difluorophenylacetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives . These derivatives can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2,5-difluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
4-Cyano-2,5-difluorophenylacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Cyano-2,5-difluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key properties of 4-cyano-2,5-difluorophenylacetic acid with structurally related compounds, based on available evidence:
Key Findings:
Substituent Effects on Reactivity: The cyano group in this compound increases its electrophilicity compared to non-cyano analogs like 3,5-difluorophenylacetic acid. This enhances its utility in nucleophilic substitution reactions, critical for drug development . Bromine in 2-bromo-4,5-difluorophenylacetic acid introduces heavier halogen effects, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .
Thermal Stability: The melting point of 3,5-difluorophenylacetic acid (68–70°C) suggests moderate thermal stability, likely lower than the cyano derivative due to reduced intermolecular hydrogen bonding .
Applications: Pharmaceuticals: 3,5-Difluorophenylacetic acid is explicitly used in sorafenib (anticancer drug) derivatives, while the cyano variant may target kinase inhibitors with enhanced binding affinity . Agrochemicals: Ethoxy-substituted derivatives (e.g., 2-ethoxy-3,5-difluorophenylacetic acid) are prioritized for pesticide intermediates due to improved solubility .
Safety Profile: Cyano-containing compounds (e.g., 2,5-difluorophenylacetonitrile) are classified as hazardous (H302, H315) due to nitrile toxicity, implying similar risks for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
